molecular formula C21H17ClFN3O4 B2680013 N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide CAS No. 1251619-70-1

N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide

Cat. No.: B2680013
CAS No.: 1251619-70-1
M. Wt: 429.83
InChI Key: OCCLIHLDXARBMC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClFN3O4 and its molecular weight is 429.83. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

Compounds within this chemical family, particularly those modified with fluorine-18, have been used in the development of radioligands for positron emission tomography (PET) imaging. For example, [18F]DPA-714 is a selective radioligand designed for imaging the translocator protein (18 kDa) with PET, highlighting its application in neurology and oncology for visualizing inflammation and tumor progression (Dollé et al., 2008).

Drug Development and Evaluation

Compounds with similar structures have been synthesized and evaluated for their biological activities, including their selectivity and affinity towards specific receptors in the brain. These activities are crucial in drug development processes, especially for neurodegenerative diseases and mental health disorders. For instance, studies have synthesized and biologically evaluated novel pyrazolo[1,5-a]pyrimidines for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).

Antimicrobial and Anti-inflammatory Research

The structural features of these compounds have been manipulated to explore their antimicrobial and anti-inflammatory activities. Research in this area contributes to the development of new therapeutic agents capable of combating infections and inflammatory conditions. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, indicating their potential for further development into anti-inflammatory medications (Sunder & Maleraju, 2013).

Molecular Docking and Drug Likeness Studies

These compounds have also been subjects of quantum chemical insight, drug likeness, and molecular docking studies to predict their behavior in biological systems, interactions with specific proteins, and potential as drug candidates. Such studies are pivotal in identifying promising compounds early in the drug development process, saving time and resources by focusing on molecules with high therapeutic potential. For example, investigations into the structure, NBO analysis, and spectroscopic properties of related compounds provide insights into their pharmacokinetic properties and antiviral potency, as seen in studies targeting COVID-19 (Mary et al., 2020).

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-11-5-7-12(8-6-11)19-17-15(10-30-20(17)28)26(21(29)25-19)9-16(27)24-14-4-2-3-13(22)18(14)23/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLIHLDXARBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.